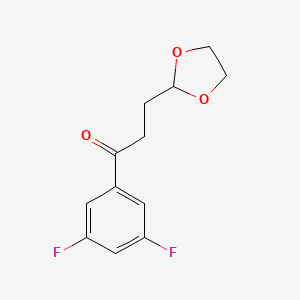
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one (CAS Number: 842124-03-2) is a synthetic compound featuring a difluorophenyl moiety and a dioxolane ring. The compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
The molecular formula of this compound is C12H12F2O3, with a molar mass of 242.22 g/mol. Its predicted density is approximately 1.256 g/cm³, and it has a predicted boiling point of 327.5 °C .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Variations in synthesis methods can lead to different yields and purities of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the dioxolane structure. For instance, a series of dioxolanes were evaluated for their antifungal activity against Candida albicans, showing promising results with most compounds exhibiting significant antifungal effects .
Table 1: Antifungal Activity of Dioxolane Compounds
| Compound | Activity Against C. albicans | Activity Against S. aureus |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | Pending Evaluation | Pending Evaluation |
Anticancer Activity
In vitro studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds containing similar structural motifs were tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, revealing IC50 values indicating potent anticancer activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 6.2 |
| Compound Y | HCT116 | 4.363 |
| This compound | Under Investigation |
Case Studies
A notable case study involved the evaluation of dioxolane derivatives in a therapeutic context. Researchers synthesized several analogs and conducted biological screening that revealed enhanced antifungal and antibacterial properties compared to traditional agents . These findings suggest that modifications to the dioxolane structure can lead to improved pharmacological profiles.
Properties
CAS No. |
842124-03-2 |
|---|---|
Molecular Formula |
C12H12F2O3 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H12F2O3/c13-9-5-8(6-10(14)7-9)11(15)1-2-12-16-3-4-17-12/h5-7,12H,1-4H2 |
InChI Key |
YVHFPRYQFUUNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















